

Chemical properties of L-Lysine p-nitroanilide dihydrobromide

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Compound of Interest

Compound Name: Lysine 4-nitroanilide

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L-Lysine p-Nitroanilide Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Lysine p-nitroanilide dihydrobromide is a synthetic chromogenic substrate extensively utilized in biochemical assays to determine the activity of various proteases. Its specific structure allows for the sensitive detection of enzymes that exhibit specificity for lysine residues, such as trypsin, plasmin, and various aminopeptidases. This guide provides an in-depth overview of its chemical properties, reactivity, and application in experimental protocols.

Core Chemical and Physical Properties

L-Lysine p-nitroanilide dihydrobromide is a white to off-white powder.^[1] It is recognized for its utility in ligand binding assays and as a substrate for studying the kinetics and specificity of various proteinases.^{[2][3]}

Property	Value	Reference
Chemical Name	L-Lysine p-nitroanilide dihydrobromide	[1]
Molecular Formula	C ₁₂ H ₁₈ N ₄ O ₃ · 2HBr	[1]
Molecular Weight	428.12 g/mol	[1][2]
CAS Number	40492-96-4	[1][2]
Appearance	White to off-white powder	[1][2]
Purity (Assay)	≥98% (TLC)	[1]

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound.

Parameter	Details	Reference
Solubility	Soluble in water (1 mg/ml), yielding a clear, colorless solution.	[4]
Storage Temperature	2-8°C	[1][2]
Stability	Unstable during purification at 4°C; stability is improved with the inclusion of glycerol and dithiothreitol in buffers. Stock solutions in water (adjusted to pH 4) are stable for over a year when stored at -20°C.	[4][5]

Reactivity and Biological Applications

The primary application of L-lysine p-nitroanilide is as a chromogenic substrate for proteolytic enzymes. The enzymatic cleavage of the amide bond between the L-lysine residue and the p-nitroaniline moiety releases the yellow-colored p-nitroaniline. The rate of its formation, which

can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.[4]

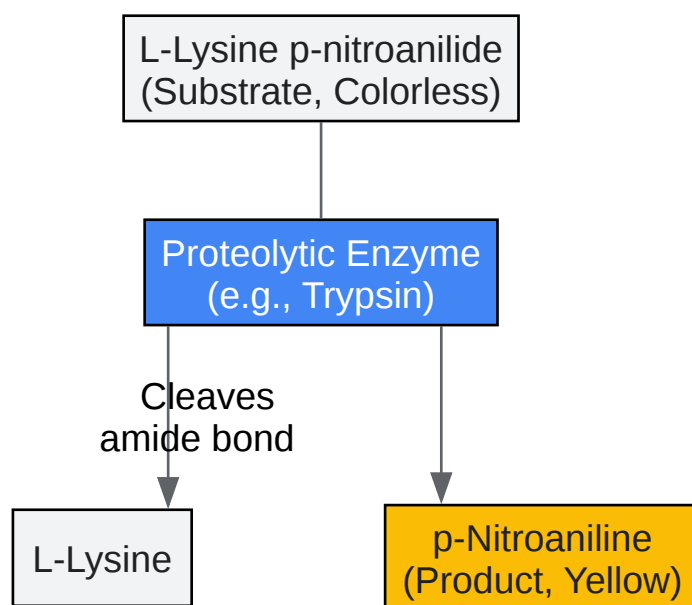
This compound is a substrate for enzymes including:

- Trypsin: Used to evaluate the amidase activity of trypsin.[2]
- Lysine Aminopeptidases: Can be used to study the specificity and kinetics of these enzymes. [2][3]
- Plasmin: While other substrates like H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) are commonly used for plasminogen activation assays, the principle of p-nitroaniline release is the same.[6]
- Lysine-p-nitroanilide hydrolase: A broad-specificity aminopeptidase from *Lactococcus lactis* has been purified using its activity on this substrate.[5]

Recent studies have also explored other biological effects, indicating that lysine-p-nitroanilide can impair cellular energetics by disrupting mitochondrial homeostasis and reducing glycolysis. [7] It acts as an in vitro inhibitor of α -amino adipic semialdehyde synthase, an essential enzyme in lysine metabolism.[7]

Enzymatic Hydrolysis Pathway

The core of its utility lies in a simple enzymatic reaction that produces a quantifiable colored product.



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Enzymatic cleavage of L-Lysine p-nitroanilide.

Spectral Properties

The spectral properties of L-lysine p-nitroanilide are dominated by the p-nitroaniline chromophore upon hydrolysis. The UV-Vis absorption of the parent L-lysine molecule is characterized by a strong absorption band between 205 and 250 nm.[8][9][10] However, for assay purposes, the critical value is the molar extinction coefficient of the released p-nitroaniline.

Spectral Data	Details	Reference
UV-Vis Absorption (Hydrolyzed Product)	The hydrolysis product, p-nitroaniline, is monitored at 405 nm.	[4] [6]
Molar Extinction Coefficient (ϵ) of p-nitroaniline	9,920 M ⁻¹ cm ⁻¹	[4]
¹ H NMR of L-Lysine (in D ₂ O)	Shifts (ppm): 3.756, 3.029, 1.95 to 1.43	[11]
¹³ C NMR of L-Lysine (in Water, pH 7.0)	Shifts (ppm): 177.29, 57.39, 42.00, 32.65, 29.15, 24.08	[12]

Experimental Protocols

General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease like trypsin using L-Lysine p-nitroanilide dihydrobromide. Concentrations and incubation times should be optimized for the specific enzyme and experimental conditions.

1. Reagent Preparation:

- **Assay Buffer:** Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).
- **Substrate Stock Solution:** Prepare a stock solution of L-Lysine p-nitroanilide dihydrobromide in deionized water or the assay buffer. The final concentration in the assay typically ranges from 0.1 to 1 mM.
- **Enzyme Solution:** Prepare a stock solution of the enzyme (e.g., trypsin) in the assay buffer. The concentration should be determined empirically to ensure a linear rate of reaction over the desired time course.

2. Assay Procedure:

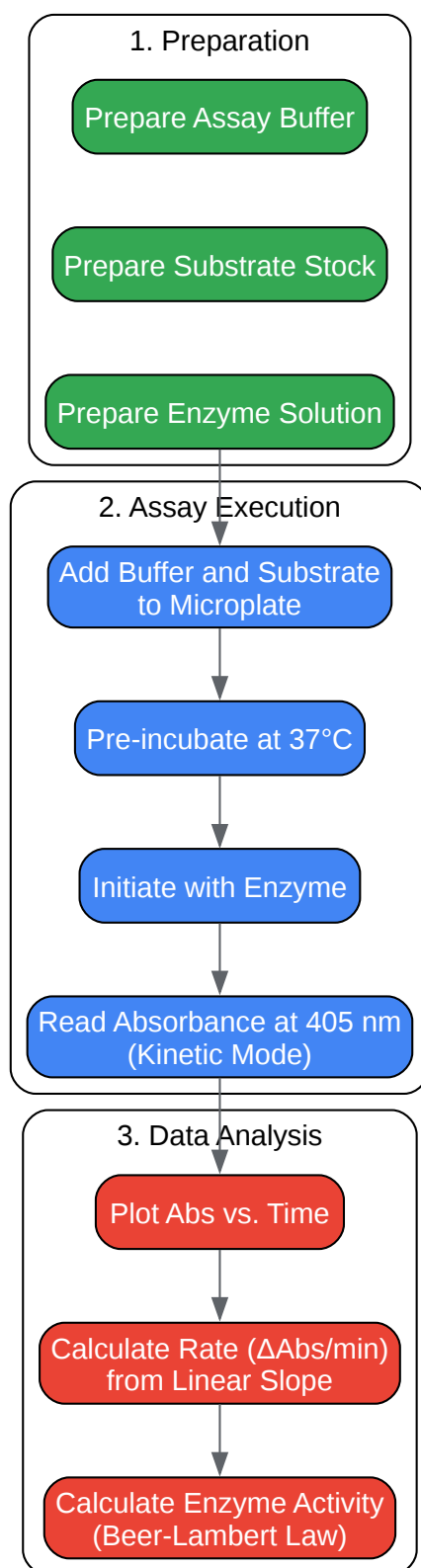
- Set up a 96-well microplate or cuvettes.

- To each well/cuvette, add the assay buffer.
- Add the substrate solution to reach the desired final concentration.
- Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding the enzyme solution to each well/cuvette.
- Immediately begin monitoring the absorbance at 405 nm using a microplate reader or spectrophotometer.

3. Data Analysis:

- Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.
- Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time plot.
- Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:
 - Rate (mol/min) = $(\Delta\text{Abs}/\text{min}) / (\epsilon * l)$
 - Where:
 - ϵ is the molar extinction coefficient of p-nitroaniline ($9,920 \text{ M}^{-1}\text{cm}^{-1}$).[\[4\]](#)
 - l is the path length of the cuvette or well (in cm).

Experimental Workflow Diagram



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Workflow for a typical protease kinetic assay.

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